molecular formula C6H5N3 B1611227 6-Methylpyrimidine-4-carbonitrile CAS No. 28840-41-7

6-Methylpyrimidine-4-carbonitrile

Cat. No.: B1611227
CAS No.: 28840-41-7
M. Wt: 119.12 g/mol
InChI Key: NQTRKOJHWJWPQL-UHFFFAOYSA-N
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Description

6-Methylpyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Pyrimidine Derivatives : Yamanaka (1958) demonstrated the preparation of 4-alkoxy-6-methylpyrimidines and their conversion to N-oxides and further to 4-alkoxy-6-methylpyrimidine-2-carbonitrile using the Reissert reaction. This study showcases the chemical versatility of pyrimidine derivatives (Yamanaka, 1958).

  • Development of Scalable Syntheses : Zhao, Ma, and Chen (2012) developed scalable processes for synthesizing 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1. This process demonstrates the industrial applicability of pyrimidine derivatives in vitamin synthesis (Zhao, Ma, & Chen, 2012).

  • Antibacterial Applications : Hamid and Shehta (2018) explored the use of 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile in synthesizing new pyrimidines with antibacterial properties. This study highlights the potential of pyrimidine derivatives in developing new antibacterial agents (Hamid & Shehta, 2018).

  • Antibacterial Activity of Pyrimidine Derivatives : Rostamizadeh et al. (2013) synthesized 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives and evaluated their antibacterial activity, showcasing the potential of pyrimidine derivatives in medical applications (Rostamizadeh et al., 2013).

  • Synthesis and Cytotoxic Activities : Parveen et al. (2017) focused on synthesizing compounds with a pyrimidine base and evaluating their cytotoxic activities against cancer cell lines. This research points to the potential use of pyrimidine derivatives in cancer research (Parveen et al., 2017).

  • Synthesis of Novel Antimicrobial Agents : Al-Abdullah et al. (2011) synthesized a new series of 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles, testing their effectiveness as antimicrobial agents, further emphasizing the role of pyrimidine derivatives in antimicrobial research (Al-Abdullah et al., 2011).

  • Development of Fused Pyrimidines with Antioxidant Activity : Salem et al. (2015) utilized a tetrahydropyrimidine derivative to synthesize novel fused heterocyclic compounds, demonstrating their antioxidant activities (Salem et al., 2015).

Properties

IUPAC Name

6-methylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-5-2-6(3-7)9-4-8-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTRKOJHWJWPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506820
Record name 6-Methylpyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28840-41-7
Record name 6-Methylpyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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